molecular formula C20H20Cl2N4O2 B2855933 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034289-49-9

2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2855933
CAS RN: 2034289-49-9
M. Wt: 419.31
InChI Key: WXXHSVQSOAMZDO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H20Cl2N4O2 and its molecular weight is 419.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is structurally complex and serves as a potential precursor in the synthesis of various heterocyclic compounds. Research in this area focuses on exploring the reactivity of similar structures to develop new heterocyclic compounds with potential biological and pharmacological activities. For instance, studies have demonstrated the versatility of related compounds in generating a wide range of heterocyclic derivatives, including pyrazoles, pyrimidines, and pyridines, through reactions with nucleophilic agents or under specific catalytic conditions (A. A. Harb et al., 1989; A. Hussein et al., 2008). These synthetic pathways highlight the chemical flexibility and utility of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide in accessing a broad spectrum of heterocyclic structures.

Catalysis and Reaction Mechanisms

The structural features of 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide suggest its potential application in catalysis, particularly in facilitating reactions that lead to the formation of heterocyclic compounds. Research into similar compounds has shown that they can act as ligands in metal complexes, which are effective catalysts in various organic transformations, including oxidative coupling and transfer hydrogenation (Makhosazane N. Magubane et al., 2017). Such studies underscore the importance of these compounds in developing new catalytic systems that enhance the efficiency and selectivity of chemical reactions, opening pathways to novel synthetic applications.

Biological Activity Screening

The complex structure of 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide makes it a candidate for screening as a biological active molecule. Similar compounds have been evaluated for a range of biological activities, including antimicrobial and anticancer properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase agents, showing promising results (A. Rahmouni et al., 2016). This suggests that compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide could be valuable scaffolds for the development of new therapeutic agents with specific biological activities.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2/c1-13-10-18(15-4-3-7-23-12-15)25-26(13)9-8-24-20(27)14(2)28-19-6-5-16(21)11-17(19)22/h3-7,10-12,14H,8-9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXHSVQSOAMZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

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